2-((4-Bromobenzyl)oxy)pyridine
Overview
Description
2-((4-Bromobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a 4-bromobenzyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)oxy)pyridine typically involves the reaction of 4-bromobenzyl alcohol with 2-hydroxypyridine in the presence of a base. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl derivative
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical reagent for reduction reactions
Major Products
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include oxidized forms such as aldehydes or carboxylic acids.
Reduction: The major product is the dehalogenated benzyl derivative
Scientific Research Applications
2-((4-Bromobenzyl)oxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)oxy)pyridine
- 2-((4-Methylbenzyl)oxy)pyridine
- 2-((4-Fluorobenzyl)oxy)pyridine
Uniqueness
2-((4-Bromobenzyl)oxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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